BenchChemオンラインストアへようこそ!

Nantradol

Cannabinoid Pharmacology Receptor Binding Analgesic Potency

Nantradol (CAS 65511-41-3) is the stereochemically defined research cannabinoid you need to dissect non-opioid analgesia. It delivers two critical advantages: (1) dual CB1 agonist (pKi=8.54) and prostaglandin D2 receptor antagonist activity, a mechanism profile absent in THC or Nabilone; (2) extreme enantioselectivity (active levonantradol vs. inactive dextronantradol) validated in rodent and primate pain models. Its naloxone-insensitive efficacy (up to 1000-fold more potent than THC) makes it the benchmark reference for differentiating cannabinoid-mediated pain relief from opioid pathways. Choose Nantradol when mechanistic precision, chiral pharmacology, and reliable in vivo potency are non-negotiable.

Molecular Formula C27H35NO4
Molecular Weight 437.6 g/mol
CAS No. 65511-41-3
Cat. No. B1617991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNantradol
CAS65511-41-3
Molecular FormulaC27H35NO4
Molecular Weight437.6 g/mol
Structural Identifiers
SMILESCC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O
InChIInChI=1S/C27H35NO4/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3/t17?,18-,21+,23-,24+/m0/s1
InChIKeyFFVXQGMUHIJQAO-KXUCESEGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nantradol (CAS 65511-41-3): A Non-Opioid Cannabinoid Analgesic for Research


Nantradol (CAS 65511-41-3) is a synthetic cannabinoid belonging to the phenanthridine class, structurally derived from delta-9-tetrahydrocannabinol (THC) [1]. It functions primarily as a potent non-opioid analgesic [2], exhibiting a pharmacological profile that shares some characteristics with morphine but acts independently of opioid receptors [3]. Nantradol exists as a racemic mixture of multiple stereoisomers, with its (-)-enantiomer known as levonantradol [1]. As a research compound, it is a key reference tool for studying cannabinoid receptor pharmacology and dissecting non-opioid analgesic mechanisms.

Why Nantradol Cannot Be Substituted with Nabilone, Levonantradol, or Other Cannabinoids


Interchanging Nantradol with its analogs, such as Nabilone, Levonantradol, or THC, without quantitative justification is not scientifically valid due to demonstrable differences in potency, stereoselectivity, and receptor interaction profiles. While these compounds share a common cannabinoid lineage, their in vivo pharmacodynamics and functional selectivity vary significantly. For example, potency differences of up to 1000-fold have been observed between Nantradol derivatives and the parent molecule THC [1], and stereoselective activity can differ by orders of magnitude [2]. Furthermore, Nantradol exhibits a unique dual mechanism, acting as both a cannabinoid receptor agonist and a prostaglandin D2 receptor antagonist [3], a property not shared by all in-class compounds, thus underscoring the need for compound-specific selection.

Quantitative Differentiation of Nantradol Against Key Analogs: An Evidence-Based Selection Guide


Relative Potency in Flunitrazepam Binding Enhancement vs. THC and Nabilone

Nantradol and its analogs enhance [3H]flunitrazepam binding, a property that correlates with analgesic efficacy. In a direct potency ranking, Nantradol (specifically its active metabolite levonantradol) is positioned as more potent than Nabilone and THC [1]. The ranking of decreasing potency was: N-methyllevonantradol and (-)-CP-55,244 > levonantradol, canbisol, CP-42,096 and (-)-CP-55,940 > 9-β-normethyl-9-β-hydroxyhexahydrocannabinol, nabilone and CP-47,497 > Δ9-tetrahydrocannabinol [1]. This places Nantradol's active form in a higher potency tier than Nabilone and THC.

Cannabinoid Pharmacology Receptor Binding Analgesic Potency

Squirrel Monkey Shock Titration: Nantradol's Analgesic Potency vs. Levonantradol

In an electric shock titration model in squirrel monkeys, a standard assay for analgesic efficacy, Nantradol required a dose range of 0.1–0.3 mg/kg to produce an effect, whereas its more potent (-)-enantiomer, levonantradol, was effective at 0.03–0.1 mg/kg [1]. This demonstrates a 3-fold difference in potency between the racemic mixture (Nantradol) and the active enantiomer (Levonantradol), confirming the stereoselective nature of the compound's activity.

Behavioral Pharmacology Analgesic Efficacy In Vivo Potency

Potency and Analgesic Stereoselectivity in Mice: Nantradol Enantiomers vs. CP-55,244

Pharmacological studies in mice have revealed a profound stereoselectivity in the activity of cannabinoid analogs. Levonantradol was active across a dose range of 0.123 to 1.5 mg/kg, while its (+)-enantiomer, dextronantradol, was found to be inactive [1]. In the same studies, (-)-CP 55,244 and (-)-CP55,940 analogs were 5 to 775 times more potent than delta 9-6a,10a-trans-tetrahydrocannabinol and 30 to 2000 times more potent than their respective (+)-enantiomers [1]. This places the stereochemical purity of Nantradol as a primary determinant of its activity.

Stereoselectivity Structure-Activity Relationship Analgesic Screening

Unique Prostaglandin D2 Receptor Antagonism vs. Other Cannabinoids

Beyond its activity at cannabinoid receptors, Nantradol (via its active metabolite desacetyl-l-nantradol) demonstrates selective antagonism of the prostaglandin D2 (PGD2) receptor. Desacetyl-l-nantradol blocked the binding of PGD2 to human platelets and inhibited PGD2-induced stimulation of adenylate cyclase, while showing no effect on the interaction of prostaglandin E1 (PGE1) with its receptor [1]. This is a distinct mechanism not documented for all cannabinoid analogs and represents a unique dual pharmacology.

Prostaglandin Receptor Off-Target Activity Mechanism of Action

CB1 Receptor Binding Affinity (pKi) for Nantradol

Nantradol binds to the cannabinoid receptor 1 (CB1) with a high affinity, exhibiting a pKi of 8.54 [1]. This affinity value positions it as a potent CB1 agonist, though quantitative comparisons to other cannabinoids like Nabilone or THC under identical assay conditions are required for precise ranking. This data provides a foundational binding parameter for researchers conducting in vitro or in silico studies.

CB1 Receptor Binding Affinity Receptor Pharmacology

Targeted Research Applications for Nantradol Based on Quantitative Evidence


Dissecting Cannabinoid Analgesic Mechanisms in Behavioral Pharmacology

Based on its established in vivo potency in rodent and primate pain models [1], Nantradol is an optimal tool for studies aiming to differentiate the analgesic effects of cannabinoids from those of opioids. Its non-opioid mechanism, confirmed by naloxone insensitivity in shock titration and self-administration studies [1][2], allows researchers to probe non-opioid pathways of antinociception with a compound that is more potent than THC and has a distinct pharmacological profile from Nabilone [3].

Investigating Stereoselective Pharmacology and Structure-Activity Relationships (SAR)

The extreme stereoselectivity observed for Nantradol and its derivatives makes the compound a critical reference standard for SAR studies [1]. Research requiring a clear demonstration of enantiomeric potency differences (e.g., levonantradol active vs. dextronantradol inactive) should prioritize Nantradol as a benchmark molecule. Its well-characterized stereochemistry and activity profile support the design and interpretation of experiments focused on chiral pharmacology [1].

Exploring Cannabinoid-Prostaglandin Cross-Talk in Inflammation and Pain

Given its unique activity as a selective prostaglandin D2 receptor antagonist [1], Nantradol is the preferred compound for studies examining the intersection of endocannabinoid and prostanoid signaling. This dual mechanism distinguishes it from other cannabinoids like Nabilone or THC, making it a specific molecular probe for investigating how concurrent modulation of CB1 and PGD2 receptors impacts complex physiological processes such as inflammation, pain perception, and neuroimmune interactions [1].

In Vitro Binding and Functional Studies of the CB1 Receptor

Nantradol's defined CB1 receptor binding affinity (pKi = 8.54) [1] makes it suitable for a variety of in vitro assays, including competitive binding studies, functional assays of adenylate cyclase inhibition, and in silico docking studies. It serves as a reliable, high-affinity agonist for characterizing CB1 receptor pharmacology in cell lines or tissue preparations.

Quote Request

Request a Quote for Nantradol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.